molecular formula C23H29ClN4O4S2 B2913799 N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE CAS No. 1216378-89-0

N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2913799
CAS No.: 1216378-89-0
M. Wt: 525.08
InChI Key: DMKMSMIVCQPLQA-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride is a structurally complex benzamide derivative featuring three key moieties:

Benzothiazole: A heterocyclic aromatic group known for its role in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors.

Dimethylaminopropyl chain: A basic side chain that may enhance solubility or facilitate target engagement via protonation.

Morpholine-4-sulfonyl group: A sulfonamide-functionalized morpholine likely influencing solubility, hydrogen bonding, or pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2.ClH/c1-25(2)12-5-13-27(23-24-20-6-3-4-7-21(20)32-23)22(28)18-8-10-19(11-9-18)33(29,30)26-14-16-31-17-15-26;/h3-4,6-11H,5,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKMSMIVCQPLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the dimethylamino propyl group, and finally the attachment of the morpholine-4-sulfonyl benzamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylamine, and morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be investigated for similar applications.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects. It could be evaluated for its efficacy in treating diseases such as cancer, bacterial infections, or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide ()

  • Core Structure : Benzamide with a thiazole ring substituted at the 4-position.
  • Key Differences :
    • The target compound features a benzothiazole directly attached to the benzamide nitrogen, whereas this analogue has a thiazole ring linked to a trifluoromethylphenyl group.
    • The morpholine-4-sulfonyl group in the target replaces the trifluoromethylphenyl-thiazole moiety in the analogue.
  • The morpholine sulfonyl group could improve aqueous solubility relative to the hydrophobic trifluoromethylphenyl group .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Core Structure : Triazole-thione derivatives with aryl sulfonyl groups.
  • Key Differences: The target lacks a triazole ring but includes a benzothiazole and morpholine sulfonyl instead of a phenylsulfonyl group. The dimethylaminopropyl chain in the target provides a basic center absent in these triazoles.
  • Functional Implications :
    • Triazole-thiones in exhibit tautomerism, which is absent in the rigid benzothiazole core of the target compound .
    • The morpholine sulfonyl group may confer different electronic effects compared to phenylsulfonyl substituents, influencing redox stability or hydrogen-bonding capacity .

Spectroscopic Characterization

  • IR Spectroscopy :
    • The target’s morpholine sulfonyl group would show S=O stretches near 1150–1350 cm⁻¹, similar to phenylsulfonyl groups in (1243–1258 cm⁻¹ for C=S) .
    • The absence of C=O bands in triazoles () contrasts with the target’s benzamide carbonyl (~1660–1680 cm⁻¹) .
  • NMR: The dimethylaminopropyl chain’s protons (δ ~2.1–2.5 ppm for N(CH₃)₂) would resemble those in ’s analogue .

Physicochemical and Pharmacological Properties

Property Target Compound Analogue Triazoles
Core Structure Benzamide + benzothiazole Benzamide + thiazole Triazole-thione + aryl sulfonyl
Key Substituents Morpholine-4-sulfonyl, dimethylaminopropyl Trifluoromethylphenyl, thiazole Phenylsulfonyl, difluorophenyl
Solubility Likely moderate (polar sulfonyl group) Lower (hydrophobic CF₃ group) Moderate (sulfonyl + triazole)
Bioactivity Inference Potential kinase/antimicrobial targets Possible enzyme inhibition (thiazole) Antioxidant/antimicrobial (triazoles)

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C25H33ClN4O4S2
  • Molecular Weight : 553.1 g/mol
  • CAS Number : 1135195-67-3

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The benzothiazole moiety is known for its role in modulating biological responses, potentially affecting inflammatory pathways and tumor growth inhibition.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide exhibit significant antitumor properties. For instance, certain derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (μM)
1HCC8276.26 ± 0.33
2NCI-H3586.48 ± 0.11

These values indicate a higher efficacy in two-dimensional assays compared to three-dimensional models, suggesting a need for further investigation into their mechanisms of action and potential clinical applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundMicroorganismMIC (μg/ml)
1S. aureus50
2E. coli62.5
3C. albicans250

These findings highlight the potential of benzothiazole derivatives as effective antimicrobial agents .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

  • Antitumor Studies : A study involving a series of benzimidazole derivatives revealed that several compounds demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of benzothiazole derivatives against multiple pathogens, revealing that specific substitutions on the benzothiazole ring could lead to enhanced antibacterial properties .

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